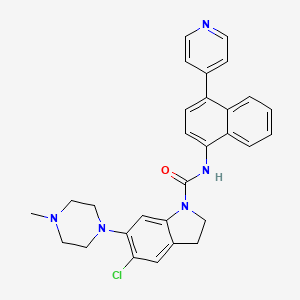

SB-272183

Descripción

Propiedades

Fórmula molecular |

C29H28ClN5O |

|---|---|

Peso molecular |

498.0 g/mol |

Nombre IUPAC |

5-chloro-6-(4-methylpiperazin-1-yl)-N-(4-pyridin-4-ylnaphthalen-1-yl)-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C29H28ClN5O/c1-33-14-16-34(17-15-33)28-19-27-21(18-25(28)30)10-13-35(27)29(36)32-26-7-6-22(20-8-11-31-12-9-20)23-4-2-3-5-24(23)26/h2-9,11-12,18-19H,10,13-17H2,1H3,(H,32,36) |

Clave InChI |

DAPBIPAGJXKFCI-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=C(C=C3CCN(C3=C2)C(=O)NC4=CC=C(C5=CC=CC=C54)C6=CC=NC=C6)Cl |

SMILES canónico |

CN1CCN(CC1)C2=C(C=C3CCN(C3=C2)C(=O)NC4=CC=C(C5=CC=CC=C54)C6=CC=NC=C6)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-chloro-2,3-dihydro-6-(4-methylpiperazin-1-yl)-1-(4-(pyridin-4-yl)naphth-1-ylaminocarbonyl)-1H-indole SB 272183 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SB-272183

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-272183 is a potent and selective antagonist of the serotonin (5-HT) 1A, 1B, and 1D receptor subtypes.[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. The data presented herein is primarily derived from in vitro studies on human recombinant and native tissue preparations. This compound's unique profile as a simultaneous antagonist of these three key presynaptic autoreceptors highlights its potential for modulating serotonergic neurotransmission.

Quantitative Data Summary

The binding affinity and functional activity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity of this compound for 5-HT1A, 5-HT1B, and 5-HT1D Receptors

| Receptor Subtype | Species/System | pKi (Mean ± SEM) |

| 5-HT1A | Human (recombinant) | 8.0 ± 0.1 |

| Rat (native tissue) | 7.8 ± 0.1 | |

| Guinea Pig (native tissue) | 7.6 ± 0.1 | |

| 5-HT1B | Human (recombinant) | 8.1 ± 0.1 |

| Rat (native tissue) | 7.9 ± 0.1 | |

| Guinea Pig (native tissue) | 7.7 ± 0.1 | |

| 5-HT1D | Human (recombinant) | 8.7 ± 0.1 |

| Rat (native tissue) | 8.2 ± 0.1 | |

| Guinea Pig (native tissue) | 8.1 ± 0.1 |

Data sourced from Watson et al., 2001.[1]

Table 2: Functional Activity of this compound in [35S]-GTPγS Binding Assays

| Receptor Subtype | Parameter | Value (Mean ± SEM) |

| Human 5-HT1A | Intrinsic Activity (vs. 5-HT) | 0.4 ± 0.1 |

| pA2 | 8.2 ± 0.2 | |

| Human 5-HT1B | Intrinsic Activity (vs. 5-HT) | 0.4 ± 0.0 |

| pA2 | 8.5 ± 0.1 | |

| Human 5-HT1D | Intrinsic Activity (vs. 5-HT) | 0.8 ± 0.1 |

Data sourced from Watson et al., 2001.[1][2]

Table 3: Selectivity Profile of this compound

This compound demonstrates high selectivity for the 5-HT1A, 5-HT1B, and 5-HT1D receptors, with at least 30-fold selectivity over a range of other receptor subtypes.[1][4]

| Receptor | pKi or % Inhibition @ 1µM |

| 5-HT1A | 8.0 |

| 5-HT1B | 8.1 |

| 5-HT1D | 8.7 |

| 5-HT1E | <5.0 |

| 5-HT2A | 6.2 |

| 5-HT2C | 6.0 |

| 5-HT6 | <6.5 |

| 5-HT7 | <6.5 |

| D2 | <6.0 |

| D3 | <6.0 |

| α1 | <6.0 |

| α2 | <6.0 |

| β2 | <6.5 |

Data sourced from Watson et al., 2001.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by acting as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory Gi/o proteins.[5]

Core Signaling Pathway

The primary signaling mechanism for 5-HT1A, 1B, and 1D receptors involves the inhibition of adenylyl cyclase upon agonist binding. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. By blocking the binding of serotonin to these receptors, this compound prevents this inhibitory cascade.[4][5]

Action on Presynaptic Autoreceptors

A key aspect of this compound's mechanism is its antagonism of presynaptic 5-HT1A and 5-HT1B/1D autoreceptors located on serotonergic neurons. These autoreceptors function as a negative feedback mechanism, inhibiting the synthesis and release of serotonin. By blocking these receptors, this compound disinhibits the neuron, leading to an increase in serotonin release into the synaptic cleft.[1][6]

Experimental Protocols & Workflows

The following sections detail the methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assays

These assays were used to determine the binding affinity (Ki) of this compound for various receptors.

Protocol:

-

Membrane Preparation:

-

Cells (e.g., HeLa, CHO) expressing the recombinant human receptor of interest or homogenized brain tissue (e.g., rat cortex) are lysed in a hypotonic buffer.

-

The lysate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard protein assay.[7]

-

-

Binding Reaction:

-

Membrane preparations are incubated in assay buffer containing a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B, [3H]5-HT for 5-HT1D) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled competitor drug (this compound) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM 5-HT).

-

-

Incubation:

-

The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), separating the bound from free radioligand.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Quantification:

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

IC50 values are determined by non-linear regression analysis of the competition binding curves.

-

Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

-

[35S]-GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and was used to determine the agonist/antagonist nature of this compound.

Protocol:

-

Membrane Preparation:

-

Membranes from cells expressing the receptor of interest are prepared as described in the radioligand binding protocol.

-

-

Assay Reaction:

-

Membranes are pre-incubated with this compound at various concentrations in an assay buffer containing GDP (e.g., 100 µM).

-

The reaction is initiated by adding [35S]-GTPγS (e.g., 0.1 nM) and, for antagonist mode, a fixed concentration of an agonist (e.g., 5-HT).

-

Basal binding is measured in the absence of any agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Incubation:

-

The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).

-

-

Termination and Filtration:

-

The reaction is stopped by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

-

Quantification:

-

The amount of [35S]-GTPγS bound to the Gα subunit, and thus trapped on the filter, is measured by scintillation counting.[8]

-

-

Data Analysis:

-

For agonist activity, data are plotted as stimulation over basal versus drug concentration to determine EC50 and Emax (intrinsic activity).

-

For antagonist activity, Schild analysis is performed on agonist dose-response curves in the presence of different concentrations of this compound to calculate the pA2 value.[1][2]

-

In Vitro Electrophysiology

Extracellular single-unit recordings from rat dorsal raphe nucleus (DRN) slices were used to assess the antagonist activity of this compound at native 5-HT1A autoreceptors.

Protocol:

-

Slice Preparation:

-

Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal slices (e.g., 300 µm thick) containing the DRN are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.[9][10][11]

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Extracellular recordings of the spontaneous firing of presumed serotonergic neurons are made using glass microelectrodes filled with NaCl solution.

-

-

Drug Application:

-

A stable baseline firing rate is established.

-

The 5-HT1A agonist, (+)-8-OH-DPAT, is applied to the perfusion medium to inhibit neuronal firing.

-

Once the inhibitory effect is established, this compound is co-applied at increasing concentrations to determine its ability to reverse the agonist-induced inhibition.

-

-

Data Analysis:

-

The firing rate of neurons is analyzed, and the concentration of this compound required to attenuate the effect of the agonist is used to calculate an apparent pKb value.[2]

-

Fast Cyclic Voltammetry (FCV)

FCV was used to measure real-time changes in serotonin efflux from rat dorsal raphe nucleus slices, assessing the antagonist activity of this compound at native 5-HT1B/1D receptors.

Protocol:

-

Slice and Electrode Preparation:

-

Brain slices containing the DRN are prepared as described for electrophysiology.

-

A carbon-fiber microelectrode is used as the sensor.

-

-

Measurement:

-

The slice is placed in a recording chamber, and the microelectrode is positioned within the DRN.

-

A specific voltage waveform is applied to the electrode at a high scan rate (e.g., 1000 V/s) to oxidize serotonin.[12]

-

The resulting current is measured and is proportional to the concentration of serotonin near the electrode tip.

-

-

Drug Application and Stimulation:

-

A stable baseline is recorded.

-

The 5-HT1B/1D agonist, sumatriptan, is applied to inhibit serotonin release.

-

In the presence of sumatriptan, this compound is applied to test its ability to block the agonist's inhibitory effect.

-

Serotonin release can be evoked by electrical stimulation.

-

-

Data Analysis:

-

The change in the oxidative current is measured to quantify changes in serotonin efflux.

-

The ability of this compound to block the sumatriptan-induced inhibition of 5-HT efflux is used to determine its antagonist potency (apparent pKb).[2]

-

Discussion and Conclusion

This compound is a high-affinity ligand for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1] Functional studies reveal a complex profile: it acts as a partial agonist at human recombinant receptors expressed in cell lines, a phenomenon that may be attributable to receptor reserve in these high-expression systems.[1] However, in native tissue preparations, such as brain slices, this compound consistently behaves as a silent antagonist.[1][2] This is evidenced by its ability to block agonist-induced inhibition of neuronal firing in the dorsal raphe nucleus and to attenuate agonist-induced inhibition of serotonin efflux.[2]

The core mechanism of action of this compound is the competitive blockade of Gi/o-coupled 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its most significant functional consequence in a physiological context is the antagonism of presynaptic autoreceptors, which leads to a disinhibition of serotonin release. This profile makes this compound a valuable pharmacological tool for investigating the roles of these specific serotonin receptor subtypes in the central nervous system and a compound of interest for therapeutic strategies aimed at enhancing serotonergic neurotransmission.

References

- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Anti-mitogenic and apoptotic effects of 5-HT1B receptor antagonist on HT29 colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane Preparation and Radioligand Binding [bio-protocol.org]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. digitalcommons.providence.org [digitalcommons.providence.org]

- 10. Brain Slice Preparation for electrophysiology recording [protocols.io]

- 11. protocols.io [protocols.io]

- 12. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

SB-272183: A Technical Guide to a Selective 5-HT1A Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB-272183, a potent and selective antagonist of the 5-HT1A receptor. This document collates critical data on its binding profile, functional activity, and the experimental methodologies used for its characterization, aiming to serve as a vital resource for professionals in neuroscience research and drug development.

Introduction

This compound, with the chemical name 5-Chloro-2,3-dihydro-6-[4-methylpiperazin-1-yl]-1[4-pyridin-4-yl]naphth-1-ylaminocarbonyl]-1H-indole, is a significant pharmacological tool for investigating the roles of the 5-HT1A receptor in various physiological and pathological processes. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its antagonist activity in native tissues, make it a valuable compound for studying the therapeutic potential of 5-HT1A receptor modulation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinities and functional potencies.

Table 1: Radioligand Binding Affinities of this compound

| Receptor Subtype | Species/System | Radioligand | pKi (mean ± SEM) | Reference |

| 5-HT1A | Human (recombinant) | [3H]-8-OH-DPAT | 8.0 | [1] |

| Guinea-pig (native tissue) | [3H]-8-OH-DPAT | 7.8 | [1] | |

| Rat (native tissue) | [3H]-8-OH-DPAT | 7.7 | [1] | |

| 5-HT1B | Human (recombinant) | [125I]-GTI | 8.1 | [1] |

| Guinea-pig (native tissue) | [125I]-GTI | 7.9 | [1] | |

| Rat (native tissue) | [125I]-GTI | 7.6 | [1] | |

| 5-HT1D | Human (recombinant) | [3H]-GR125743 | 8.7 | [1] |

| Guinea-pig (native tissue) | [3H]-GR125743 | 8.5 | [1] | |

| Rat (native tissue) | [3H]-GR125743 | 8.1 | [1] |

Table 2: Functional Activity of this compound

| Assay Type | Receptor Subtype | Species/System | Activity | pA2 / pKb (mean ± SEM) | Intrinsic Activity (vs. 5-HT) | Reference |

| [35S]-GTPγS Binding | 5-HT1A | Human (recombinant) | Partial Agonist | - | 0.4 ± 0.1 | [1] |

| 5-HT1A | Human (recombinant) | Antagonist (vs. 5-HT) | 8.2 | - | [1] | |

| 5-HT1B | Human (recombinant) | Partial Agonist | - | 0.4 ± 0.0 | [1] | |

| 5-HT1B | Human (recombinant) | Antagonist (vs. 5-HT) | 8.5 | - | [1] | |

| 5-HT1D | Human (recombinant) | Partial Agonist | - | 0.8 ± 0.1 | [1] | |

| Electrophysiology | 5-HT1A | Rat (dorsal raphe) | Antagonist (vs. (+)-8-OH-DPAT) | 7.1 | No effect on basal firing | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Caption: 5-HT1A Receptor Signaling Pathway Antagonism by this compound.

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT1B, and 5-HT1D receptors.

Materials:

-

Membrane preparations expressing the receptor of interest (e.g., CHO cells stably expressing human recombinant 5-HT1A receptors, or rat/guinea-pig brain tissue homogenates).

-

Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [125I]-GTI (for 5-HT1B), [3H]-GR125743 (for 5-HT1D). The specific binding of [3H]WAY-100635 to rat hippocampal membrane preparations was time, temperature, and tissue concentration dependent.[2]

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final assay binding buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value), and varying concentrations of this compound. For determining non-specific binding, a high concentration of a known ligand for the target receptor is used instead of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filter manifold to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]-GTPγS Binding Assays

Objective: To assess the functional activity of this compound at 5-HT1A, 5-HT1B, and 5-HT1D receptors by measuring G-protein activation.

Materials:

-

Membrane preparations expressing the receptor of interest.

-

[35S]-GTPγS.

-

Guanosine diphosphate (GDP).

-

5-HT (serotonin) as the agonist.

-

This compound stock solution.

-

Assay Buffer: e.g., 20 mM HEPES, 3 mM MgSO4, 120 mM NaCl, pH 7.4.[1]

-

Non-radioactive GTPγS for determining non-specific binding.

-

Filtration and counting equipment as in the radioligand binding assay.

Procedure:

-

Membrane and Drug Incubation: In a 96-well plate, incubate the membrane preparation with GDP and varying concentrations of this compound (to test for antagonist activity) or this compound alone (to test for agonist activity). When testing for antagonist activity, also add a fixed concentration of 5-HT. This pre-incubation (e.g., 20 minutes at 30°C) allows the compounds to reach equilibrium with the receptors.[1]

-

Initiation of Reaction: Add [35S]-GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes at 30°C) to allow for agonist-stimulated [35S]-GTPγS binding.[1]

-

Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filtering the contents through glass fiber filters.

-

Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: To determine agonist activity, plot [35S]-GTPγS binding against the concentration of this compound and calculate the EC50 and Emax relative to a full agonist like 5-HT. For antagonist activity, perform a Schild analysis by measuring the dose-response curve of 5-HT in the presence of different concentrations of this compound to determine the pA2 value.

In Vitro Electrophysiology in Dorsal Raphe Nucleus Slices

Objective: To evaluate the functional antagonist activity of this compound at native 5-HT1A autoreceptors on serotonergic neurons.

Materials:

-

Rat brain slices containing the dorsal raphe nucleus (DRN).

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2. A typical aCSF composition is (in mM): 124 NaCl, 2.75 KCl, 1.25 NaH2PO4, 1.3 MgCl2, 2 CaCl2, 26 NaHCO3, and 11 D-glucose.[3]

-

Recording electrodes filled with an appropriate internal solution (e.g., 2 M NaCl).

-

(+)-8-OH-DPAT (a 5-HT1A agonist).

-

This compound stock solution.

-

Electrophysiology recording setup (amplifier, digitizer, etc.).

Procedure:

-

Slice Preparation: Prepare coronal brain slices (e.g., 200-300 µm thick) from the rat brainstem containing the DRN using a vibratome in ice-cold, oxygenated aCSF.[3] Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Place a slice in a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). Identify presumed serotonergic neurons in the DRN based on their characteristic slow, regular firing pattern.

-

Drug Application: After establishing a stable baseline recording of neuronal firing, apply (+)-8-OH-DPAT to the bath to induce a characteristic inhibition of firing, confirming the presence of functional 5-HT1A autoreceptors.

-

Antagonist Challenge: Following washout of the agonist, pre-incubate the slice with a known concentration of this compound for a period of time. Then, re-apply (+)-8-OH-DPAT in the continued presence of this compound.

-

Data Analysis: Measure the degree to which this compound attenuates the inhibitory effect of (+)-8-OH-DPAT on neuronal firing. Construct a concentration-response curve for this antagonism to calculate the apparent pKb value.

Synthesis

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the study of 5-HT1A receptor function. Its high affinity, selectivity, and antagonist profile in native tissues make it a powerful compound for elucidating the role of this receptor in the central nervous system and for the preclinical evaluation of novel therapeutic strategies targeting the serotonergic system. This technical guide provides a centralized resource of its key pharmacological data and the methodologies employed in its characterization, intended to support and facilitate future research in this critical area of neuropharmacology.

References

- 1. [35S]GTPγS Binding Assay [bio-protocol.org]

- 2. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2021059220A1 - Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine - Google Patents [patents.google.com]

A Technical Guide to the Selectivity of SB-272183 for 5-HT1B and 5-HT1D Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin receptor ligand SB-272183, with a core focus on its selectivity for the 5-HT1B and 5-HT1D receptor subtypes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a chemical compound investigated for its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. It has been characterized as a potent ligand with high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] Understanding its selectivity profile is crucial for its potential application in research and drug development, particularly in therapeutic areas where modulation of the serotonergic system is desired.

Quantitative Data: Binding Affinity and Functional Activity

The selectivity of this compound is quantitatively defined by its binding affinity (Ki) and its functional activity (e.g., pA2, intrinsic activity) at various receptors. The data presented below has been compiled from in vitro studies using human recombinant receptors.

Binding Affinity Profile of this compound

The binding affinity of this compound for human 5-HT1A, 5-HT1B, and 5-HT1D receptors is high, with pKi values of 8.0, 8.1, and 8.7, respectively.[1][2][3] This indicates a particularly strong interaction with the 5-HT1D receptor. The compound demonstrates significant selectivity over a range of other receptor types.[1]

| Receptor Subtype | pKi | Ki (nM) |

| 5-HT1A | 8.0 | 10.0 |

| 5-HT1B | 8.1 | 7.94 |

| 5-HT1D | 8.7 | 2.00 |

| 5-HT7 | >30-fold lower affinity than 5-HT1A/B/D | - |

| β2-adrenergic | >30-fold lower affinity than 5-HT1A/B/D | - |

| Other 5-HT, dopamine, and adrenergic receptors | >100-fold lower affinity than 5-HT1A/B/D | - |

Table 1: Binding Affinity (pKi) of this compound at Human Serotonin Receptors and Other Receptor Types. Data sourced from[1].

Functional Activity of this compound

In functional assays, this compound has been shown to act as a partial agonist at human recombinant 5-HT1A, 5-HT1B, and 5-HT1D receptors in [³⁵S]-GTPγS binding studies.[1][2] However, in native tissue preparations, it behaves as an antagonist.[1][2] Its antagonist potency is quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Receptor Subtype | Functional Assay | Parameter | Value |

| 5-HT1A | [³⁵S]-GTPγS Binding | pA2 | 8.2 |

| Intrinsic Activity | 0.4 | ||

| 5-HT1B | [³⁵S]-GTPγS Binding | pA2 | 8.5 |

| Intrinsic Activity | 0.4 | ||

| 5-HT1D | [³⁵S]-GTPγS Binding | Intrinsic Activity | 0.8 |

Table 2: Functional Activity of this compound at Human Recombinant 5-HT Receptors. Data sourced from[1][2].

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of this compound at 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant 5-HT1B or 5-HT1D receptor.

-

Radioligand (e.g., [³H]5-HT).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. A parallel set of tubes containing a high concentration of a non-labeled ligand is used to determine non-specific binding.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits upon receptor stimulation.

Objective: To determine the pA2 and intrinsic activity of this compound at 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant 5-HT1B or 5-HT1D receptor.

-

[³⁵S]-GTPγS.

-

GDP.

-

5-HT (as the agonist).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Pre-incubation (for antagonist determination): Incubate the cell membranes with varying concentrations of this compound.

-

Incubation: Add a fixed concentration of 5-HT (agonist) and [³⁵S]-GTPγS to the pre-incubated mixture. For determining intrinsic activity, this compound is added without an agonist. Basal binding is determined in the absence of any ligand, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Intrinsic Activity: The maximal stimulation produced by this compound is expressed as a fraction of the maximal stimulation produced by the full agonist 5-HT.

-

pA2 Value: Concentration-response curves for 5-HT are generated in the absence and presence of different concentrations of this compound. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA2 is the x-intercept of this plot.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the selectivity of this compound and the experimental procedures.

Figure 1: this compound's selectivity for 5-HT receptors.

Figure 2: Workflow for a radioligand binding assay.

Figure 3: Gαi-mediated signaling of 5-HT1B/1D receptors.

Conclusion

This compound is a potent ligand with high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, demonstrating a notable selectivity for the 5-HT1D subtype in binding assays.[1][2][3] While it exhibits partial agonism at recombinant receptors, it functions as an antagonist in native tissues.[1][2] Its selectivity profile, characterized through rigorous binding and functional assays, makes it a valuable tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon these findings.

References

The Partial Agonist Activity of SB-272183 at Recombinant 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the partial agonist activity of SB-272183 at the human recombinant 5-hydroxytryptamine-1A (5-HT1A) receptor. The document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at human 5-HT1A, 5-HT1B, and 5-HT1D receptors.

Table 1: Binding Affinity of this compound at Human Recombinant 5-HT Receptors

| Receptor Subtype | pKi |

| 5-HT1A | 8.0 |

| 5-HT1B | 8.1 |

| 5-HT1D | 8.7 |

Data sourced from radioligand binding studies.[1][2][3]

Table 2: Functional Activity of this compound at Human Recombinant 5-HT Receptors (via [35S]-GTPγS Binding Assay)

| Receptor Subtype | Intrinsic Activity (compared to 5-HT) | pA2 Value (Antagonist Activity) |

| 5-HT1A | 0.4 ± 0.1 | 8.2 ± 0.2 |

| 5-HT1B | 0.4 ± 0.0 | 8.5 ± 0.1 |

| 5-HT1D | 0.8 ± 0.1 | Not Determined |

Intrinsic activity is a measure of the maximal effect of a compound relative to the endogenous agonist, 5-HT. A value between 0 and 1 indicates partial agonism. The pA2 value quantifies the antagonist potency of the compound.[1][2]

Experimental Protocols

The characterization of this compound's activity at 5-HT1A receptors involves several key experimental procedures. The detailed methodologies for these are outlined below.

Cell Culture and Transfection

Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line for expressing recombinant G-protein coupled receptors (GPCRs) like the 5-HT1A receptor.

-

Cell Line: HEK293 cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For transient expression, cells are transfected with a plasmid vector containing the cDNA for the human 5-HT1A receptor using a suitable transfection reagent (e.g., Polyethylenimine (PEI) or Lipofectamine). For stable expression, cells undergo a selection process following transfection.

Membrane Preparation

Membrane fractions containing the expressed 5-HT1A receptors are prepared from cultured HEK293 cells.

-

Cell Harvesting: Confluent cells are washed with phosphate-buffered saline (PBS) and harvested by scraping.

-

Centrifugation: The cell suspension is centrifuged at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.

-

Lysis: The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce homogenizer or sonicator.

-

High-Speed Centrifugation: The homogenate is centrifuged at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Washing: The membrane pellet is washed with fresh lysis buffer and centrifuged again to remove cytosolic components.

-

Final Resuspension and Storage: The final membrane pellet is resuspended in an appropriate assay buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT1A receptor.

-

Radioligand: Typically, a high-affinity 5-HT1A receptor agonist or antagonist radioligand, such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist), is used.

-

Assay Buffer: A buffer such as 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Procedure:

-

Membrane homogenates (containing a specific amount of protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the competing compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

[35S]-GTPγS Functional Assay

The [35S]-GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation by an agonist.

-

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The non-hydrolyzable GTP analog, [35S]-GTPγS, is used to quantify this exchange, as it becomes irreversibly bound to the activated Gα subunit.

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl2, and GDP.

-

Procedure:

-

Cell membranes expressing the 5-HT1A receptor are pre-incubated with varying concentrations of this compound in the assay buffer containing GDP.

-

[35S]-GTPγS is added to initiate the binding reaction.

-

The incubation is carried out at 30°C for a specific time.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer.

-

The amount of bound [35S]-GTPγS is quantified by scintillation counting.

-

-

Data Analysis:

-

Agonist activity: The amount of [35S]-GTPγS binding is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of this compound to that of the full agonist 5-HT.

-

Antagonist activity: To determine the pA2 value, membranes are incubated with a fixed concentration of 5-HT and varying concentrations of this compound. The ability of this compound to inhibit the 5-HT-stimulated [35S]-GTPγS binding is measured.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the activity of this compound at the 5-HT1A receptor.

Caption: Functional profile of this compound at 5-HT1 receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for the [35S]-GTPγS binding assay.

Caption: 5-HT1A receptor signaling cascade initiated by a partial agonist.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. SB 272183 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. resources.revvity.com [resources.revvity.com]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [35S]GTPγS Binding Assay [bio-protocol.org]

The Role of SB-272183 in Antidepressant Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies targeting alternative neurobiological pathways. One such avenue of investigation involves the modulation of serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT1D subtypes, which are implicated in the pathophysiology of depression. SB-272183 is a potent and selective antagonist for these receptors, positioning it as a valuable research tool and a potential lead compound for the development of new antidepressant medications. This technical guide provides an in-depth overview of the core pharmacology of this compound, detailed experimental protocols for its investigation, and a review of the signaling pathways it modulates, offering a comprehensive resource for researchers in the field of antidepressant drug discovery.

Core Pharmacology of this compound

This compound exhibits high affinity for human 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its antagonistic properties at these receptors suggest a potential mechanism for antidepressant action by blocking the inhibitory feedback loop on serotonin release, thereby increasing synaptic serotonin levels.

Data Presentation: In Vitro Receptor Binding and Functional Activity

The following tables summarize the quantitative data regarding the binding affinity and functional activity of this compound at human serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT1A | 8.0 |

| 5-HT1B | 8.1 |

| 5-HT1D | 8.7 |

| Table 1: Binding Affinity of this compound for Human Serotonin Receptors. |

| Receptor Subtype | Functional Assay | Parameter | Value |

| 5-HT1A | [³⁵S]GTPγS Binding | pA₂ | 8.2 |

| 5-HT1B | [³⁵S]GTPγS Binding | pA₂ | 8.5 |

| Table 2: Functional Antagonist Activity of this compound. |

Signaling Pathways

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are all members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o signaling pathway. Antagonism of these receptors by this compound is expected to inhibit this canonical signaling cascade.

5-HT1A/1B/1D Receptor Signaling Cascade

Activation of these receptors by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. By blocking these receptors, this compound prevents this inhibitory effect, leading to a relative increase in cAMP and PKA activity.

Experimental Protocols

Radioligand Binding Assay for 5-HT1A/1B/1D Receptors

This protocol is designed to determine the binding affinity of this compound for the target receptors.

Materials:

-

Cell membranes expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptor.

-

Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]GR125743 for 5-HT1B/1D).

-

This compound

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand, and either this compound, vehicle, or non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place filters in scintillation vials, add scintillation fluid, and count radioactivity.

-

Calculate specific binding and determine the Ki value for this compound using appropriate software.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the target receptor.

-

[³⁵S]GTPγS.

-

A known agonist for the target receptor (e.g., 5-CT).

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

Procedure:

-

Pre-incubate cell membranes with GDP.

-

Add serial dilutions of this compound followed by a fixed concentration of the agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by rapid filtration.

-

Wash the filters and measure bound radioactivity by scintillation counting.

-

Determine the pA₂ value for this compound.

Rodent Forced Swim Test (FST)

The FST is a widely used behavioral paradigm to screen for antidepressant-like activity.

Materials:

-

Male mice or rats of a suitable strain.

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

This compound dissolved in an appropriate vehicle.

-

A stopwatch or automated tracking system.

Procedure:

-

Administer this compound or vehicle to the animals at a specified time before the test (e.g., 30-60 minutes).

-

Gently place each animal individually into the cylinder of water.

-

Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.[1][2][3][4][5]

-

A decrease in immobility time is indicative of an antidepressant-like effect.[1][2]

Rodent Tail Suspension Test (TST)

The TST is another common behavioral test for assessing antidepressant-like efficacy.[1]

Materials:

-

Male mice of a suitable strain.

-

A suspension box or a horizontal bar.

-

Adhesive tape.

-

This compound dissolved in an appropriate vehicle.

-

A stopwatch or automated tracking system.

Procedure:

-

Administer this compound or vehicle to the animals.

-

Suspend each mouse individually by its tail from the bar using adhesive tape, ensuring the body is hanging freely.

-

Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for respiration.[1][6]

-

A reduction in the duration of immobility suggests an antidepressant-like effect.[1]

Expected In Vivo Antidepressant-Like Effects of this compound

Conclusion

This compound represents a promising pharmacological tool for investigating the role of 5-HT1A, 5-HT1B, and 5-HT1D receptors in the neurobiology of depression. Its potent and selective antagonist profile at these receptors suggests a clear mechanism for potential antidepressant activity. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and similar compounds. Further in vivo studies are warranted to fully characterize its antidepressant-like effects and to validate the therapeutic potential of targeting this specific combination of serotonin receptors. The continued investigation of compounds like this compound is essential for the development of the next generation of more effective antidepressant medications.

References

- 1. Effect of combined administration of 5-HT1A or 5-HT1B/1D receptor antagonists and antidepressants in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo/ex vivo and behavioural study on central effects of 5-HT1B/1D and 5-HT1A antagonists in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidepressant-like effects of neferine in the forced swimming test involve the serotonin1A (5-HT1A) receptor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Pharmacological Properties of SB-272183

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-272183 is a potent and selective antagonist of the serotonin (5-HT) 1A, 1B, and 1D receptor subtypes. Its chemical name is 5-Chloro-2,3-dihydro-6-[4-methylpiperazin-1-yl]-1[4-pyridin-4-yl]napth-1-ylaminocarbonyl]-1H-indole. This compound has been a valuable pharmacological tool for investigating the physiological roles of these receptors, particularly their function as presynaptic autoreceptors that regulate serotonin release. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o signaling pathway. Activation of these receptors by serotonin typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity. By blocking the binding of serotonin to these receptors, this compound prevents these downstream signaling events. In native tissues, its antagonist activity at presynaptic 5-HT1A, 5-HT1B, and 5-HT1D autoreceptors leads to an increase in the release of serotonin.[1][2]

Signaling Pathway

The following diagram illustrates the canonical Gαi/o signaling pathway for 5-HT1A/B/D receptors and the inhibitory effect of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: Radioligand Binding Affinities (pKi)

| Receptor | Species | pKi |

| 5-HT1A | Human | 8.0[1][2] |

| 5-HT1B | Human | 8.1[1][2] |

| 5-HT1D | Human | 8.7[1][2] |

Higher pKi values indicate higher binding affinity.

Table 2: Functional Activity Data

| Assay | Receptor | Species | Parameter | Value |

| [³⁵S]-GTPγS Binding (Antagonism) | 5-HT1A | Human | pA₂ | 8.2[1][2] |

| [³⁵S]-GTPγS Binding (Antagonism) | 5-HT1B | Human | pA₂ | 8.5[1][2] |

| Electrophysiology (Antagonism) | 5-HT1A | Rat | Apparent pKb | 7.1[2] |

| Fast Cyclic Voltammetry (Antagonism) | 5-HT1B/1D | Rat | Apparent pKb | 7.2[2] |

| [³⁵S]-GTPγS Binding (Partial Agonism) | 5-HT1A | Human (recombinant) | Intrinsic Activity | 0.4[1][2] |

| [³⁵S]-GTPγS Binding (Partial Agonism) | 5-HT1B | Human (recombinant) | Intrinsic Activity | 0.4[1][2] |

| [³⁵S]-GTPγS Binding (Partial Agonism) | 5-HT1D | Human (recombinant) | Intrinsic Activity | 0.8[1][2] |

pA₂ and pKb are measures of antagonist potency. Intrinsic activity is relative to 5-HT.

Selectivity Profile

This compound is at least 30-fold selective for 5-HT1A, 5-HT1B, and 5-HT1D receptors over a range of other serotonin, dopamine, and adrenergic receptors.[1][2]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound. Specific details may have varied in the original studies.

Radioligand Binding Assays

This protocol is a general procedure for determining the binding affinity of this compound for 5-HT1A, 5-HT1B, and 5-HT1D receptors.

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and a range of concentrations of this compound.

-

Determination of Non-Specific Binding: In parallel wells, incubate the membranes and radioligand with a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assays

This functional assay measures the ability of this compound to act as a partial agonist or an antagonist at G-protein coupled receptors.

-

Membrane Preparation: Prepare membranes from cells expressing the 5-HT receptor of interest as described for radioligand binding.

-

Incubation:

-

For Antagonist Activity: Incubate membranes with [³⁵S]-GTPγS, a fixed concentration of 5-HT, and varying concentrations of this compound.

-

For Agonist Activity: Incubate membranes with [³⁵S]-GTPγS and varying concentrations of this compound.

-

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [³⁵S]-GTPγS by scintillation counting.

-

Data Analysis:

-

For Antagonist Activity: Determine the pA₂ value from the shift in the 5-HT concentration-response curve caused by this compound.

-

For Agonist Activity: Determine the EC₅₀ and the maximal effect (Emax) relative to a full agonist like 5-HT to calculate the intrinsic activity.

-

In Vitro Electrophysiology

This technique is used to assess the functional antagonism of this compound at native 5-HT1A receptors in brain slices.

-

Slice Preparation: Prepare acute brain slices containing the dorsal raphe nucleus from rats.

-

Recording: Perform extracellular single-unit recordings from identified serotonergic neurons.

-

Drug Application:

-

Establish a baseline firing rate.

-

Apply a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing.

-

In the presence of the agonist, apply varying concentrations of this compound and measure the reversal of the agonist-induced inhibition.

-

-

Data Analysis: Calculate the apparent pKb value as a measure of antagonist potency.

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is employed to measure real-time changes in serotonin release in brain tissue, providing another measure of functional antagonism at presynaptic autoreceptors.

-

Electrode Placement: Implant a carbon-fiber microelectrode into the dorsal raphe nucleus of an anesthetized rat.

-

Baseline Measurement: Record baseline levels of extracellular serotonin.

-

Drug Application:

-

Apply a 5-HT1B/1D receptor agonist (e.g., sumatriptan) to inhibit serotonin release.

-

In the presence of the agonist, apply this compound and measure the attenuation of the agonist-induced inhibition of serotonin release.

-

-

Data Analysis: Determine the apparent pKb value for this compound.

In Vivo Data

Currently, there is a limited amount of publicly available information on the in vivo pharmacokinetics, metabolism, and behavioral effects of this compound.

Summary and Conclusion

This compound is a high-affinity antagonist of 5-HT1A, 5-HT1B, and 5-HT1D receptors with demonstrated functional antagonist activity in native tissues. Its ability to block presynaptic serotonin autoreceptors suggests its potential as a tool for modulating serotonergic neurotransmission. While it exhibits partial agonist activity at human recombinant receptors, its predominant effect in native systems appears to be antagonism. The lack of extensive in vivo data represents an area for future investigation. This guide provides a comprehensive summary of the currently known pharmacological properties of this compound, making it a valuable resource for researchers in the field of serotonin pharmacology and drug development.

References

An In-depth Technical Guide to the Binding Affinity and pKi Values of SB-272183

This technical guide provides a comprehensive overview of the binding characteristics of SB-272183, a potent and selective antagonist for serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data on binding affinities, experimental methodologies, and the associated signaling pathways.

Binding Affinity and Selectivity Profile of this compound

This compound demonstrates high affinity for human recombinant 5-HT1A, 5-HT1B, and 5-HT1D receptors.[1][2][3] Its selectivity is a key feature, showing significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic and dopaminergic receptors.[1] This selectivity profile underscores its potential as a targeted therapeutic agent.

Table 1: Binding Affinity (pKi) of this compound at Human Recombinant Receptors

| Receptor | pKi Value |

| 5-HT1A | 8.0 [1][2][3] |

| 5-HT1B | 8.1 [1][2][3] |

| 5-HT1D | 8.7 [1][2][3] |

| 5-HT1E | < 6.0 |

| 5-HT1F | < 6.0 |

| 5-HT2A | < 6.0 |

| 5-HT2C | < 6.0 |

| 5-HT4a | < 6.0 |

| 5-HT6 | < 6.0 |

| 5-HT7 | 6.5 |

| α1-adrenergic | < 6.0 |

| α2-adrenergic | < 6.0 |

| β-adrenergic | 6.5 |

| D1 (dopamine) | < 6.0 |

| D2 (dopamine) | < 6.0 |

| D3 (dopamine) | < 6.0 |

| D4 (dopamine) | < 6.0 |

| D5 (dopamine) | < 6.0 |

Data sourced from Watson et al., 2001.[1]

Experimental Protocols: Radioligand Binding Assays

The binding affinity of this compound was determined using radioligand binding assays with membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human recombinant 5-HT receptors.

Cell Culture and Membrane Preparation

-

Cell Lines: CHO or HEK293 cells stably transfected with the human 5-HT1A, 5-HT1B, or 5-HT1D receptor subtypes were utilized.[1]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Membrane Preparation:

-

Cells were harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant was then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet was washed and resuspended in assay buffer.

-

Protein concentration was determined using a standard method, such as the Bradford assay.

-

Radioligand Binding Assay Conditions

-

Radioligands:

-

Assay Buffer: Typically, a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) was used.

-

Incubation:

-

Cell membranes were incubated with the radioligand and various concentrations of the competing ligand (this compound).

-

The incubation was carried out at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[4]

-

-

Determination of Non-Specific Binding: Non-specific binding was determined in the presence of a high concentration of a competing, non-labeled ligand, such as 10 µM 5-HT or 1 µM WAY100635.[1]

-

Assay Termination and Detection:

-

The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C).

-

The filters were washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis

-

The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways

This compound acts as an antagonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, serotonin. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

Canonical Gi/o Signaling Pathway

The primary signaling mechanism for 5-HT1A, 5-HT1B, and 5-HT1D receptors involves the inhibition of adenylyl cyclase activity.

Caption: Canonical Gi/o signaling pathway for 5-HT1A/1B/1D receptors.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. This compound, a selective 5-HT1A, 5-HT1B and 5-HT1D receptor antagonist in native tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective 5-HT(1A), 5-HT(1B) and 5-HT(1D) receptor antagonist in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

In Vitro Pharmacological Profile of SB-272183: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-272183 is a potent and selective antagonist for the serotonin (5-HT) 1A, 1B, and 1D receptor subtypes. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Data Summary

The in vitro pharmacological properties of this compound have been extensively characterized through a series of binding and functional assays. This section summarizes the key quantitative data, highlighting its affinity and activity at human and various animal 5-HT₁ receptor subtypes.

Radioligand Binding Affinity

This compound demonstrates high affinity for human recombinant 5-HT₁ₐ, 5-HT₁₈, and 5-HT₁ₙ receptors, with pKᵢ values of 8.0, 8.1, and 8.7, respectively[1][2]. Its affinity for native 5-HT₁ receptors in rat and guinea pig tissues is comparable, though slightly lower than for human recombinant receptors[1].

| Receptor Subtype | Species | Tissue/Cell Line | pKᵢ |

| 5-HT₁ₐ | Human | Recombinant | 8.0[1][2] |

| Rat | Native Tissue | ~7.1-7.5 | |

| Guinea Pig | Native Tissue | ~7.4 | |

| 5-HT₁₈ | Human | Recombinant | 8.1[1][2] |

| Rat | Native Tissue | ~7.3 | |

| Guinea Pig | Native Tissue | ~7.8 | |

| 5-HT₁ₙ | Human | Recombinant | 8.7[1][2] |

| Rat | Native Tissue | ~7.9 | |

| Guinea Pig | Native Tissue | ~8.1 |

Table 1: Binding Affinity (pKᵢ) of this compound for 5-HT₁ Receptor Subtypes.

Receptor Selectivity

This compound exhibits significant selectivity for the 5-HT₁ₐ, 5-HT₁₈, and 5-HT₁ₙ receptors. It displays at least 30-fold selectivity over a range of other serotonin, dopamine, and adrenergic receptors[1][2].

| Receptor | Selectivity Fold-Change vs. 5-HT₁ₐ/₁₈/₁ₙ |

| 5-HT₂ₐ | >100 |

| 5-HT₂C | >100 |

| 5-HT₆ | >100 |

| 5-HT₇ | ~30 |

| D₂ | >100 |

| α₁ | >100 |

| α₂ | >100 |

| β₁ | >100 |

| β₂ | ~30 |

Table 2: Selectivity Profile of this compound.

Functional Activity

In functional assays, this compound displays a dual character. At human recombinant receptors expressed in cell lines, it acts as a partial agonist. However, in native tissue preparations, it behaves as a pure antagonist[1][2].

| Assay Type | Receptor | Species/Cell Line | Activity Profile | Potency (pA₂ / pKₑ) | Intrinsic Activity (vs. 5-HT) |

| [³⁵S]-GTPγS Binding | 5-HT₁ₐ | Human (recombinant) | Partial Agonist / Antagonist | 8.2 (pA₂)[2] | 0.4[1][2] |

| 5-HT₁₈ | Human (recombinant) | Partial Agonist / Antagonist | 8.5 (pA₂)[2] | 0.4[1][2] | |

| 5-HT₁ₙ | Human (recombinant) | Partial Agonist | - | 0.8[1][2] | |

| Electrophysiology | 5-HT₁ₐ | Rat (Dorsal Raphe) | Antagonist | 7.1 (pKₑ)[2] | No effect on basal firing rate[2] |

| Fast Cyclic Voltammetry | 5-HT₁₈/₁ₙ | Rat (Dorsal Raphe) | Antagonist | 7.2 (pKₑ)[2] | No effect on basal 5-HT efflux[2] |

Table 3: Functional Activity of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for 5-HT₁ receptor subtypes.

Materials:

-

Membrane preparations from cells expressing recombinant human 5-HT₁ₐ, 5-HT₁₈, or 5-HT₁ₙ receptors, or from rat/guinea pig brain tissue (e.g., hippocampus, cortex).

-

Radioligand: [³H]8-OH-DPAT for 5-HT₁ₐ, [¹²⁵I]GTI for 5-HT₁₈, and [³H]5-HT for 5-HT₁ₙ.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.

-

This compound stock solution and serial dilutions.

-

Non-specific binding control: 10 µM 5-HT.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Thaw membrane preparations on ice.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kₑ), and 50 µL of either this compound dilution, assay buffer (for total binding), or non-specific binding control.

-

Add 100 µL of membrane preparation (typically 50-100 µg of protein) to each well.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Functional Assays

Objective: To assess the functional activity (agonist/antagonist) and potency (EC₅₀/pA₂) of this compound at 5-HT₁ receptors.

Materials:

-

Membrane preparations from CHO cells expressing human 5-HT₁ₐ, 5-HT₁₈, or 5-HT₁ₙ receptors.

-

[³⁵S]-GTPγS.

-

Assay Buffer: 20 mM HEPES, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, and 1 µM GDP.

-

This compound stock solution and serial dilutions.

-

5-HT (for antagonist mode).

-

Non-specific binding control: 10 µM GTPγS.

-

Glass fiber filters (GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Thaw membrane preparations on ice.

-

For agonist mode, incubate membranes (10-20 µg protein) with various concentrations of this compound in the assay buffer for 15 minutes at 30°C.

-

For antagonist mode, pre-incubate membranes with various concentrations of this compound for 15 minutes, followed by the addition of a fixed concentration of 5-HT (typically its EC₈₀).

-

Initiate the binding reaction by adding [³⁵S]-GTPγS to a final concentration of ~100 pM.

-

Incubate for 30 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Determine the amount of bound [³⁵S]-GTPγS by scintillation counting.

-

For agonist activity, calculate the EC₅₀ and intrinsic activity relative to 5-HT. For antagonist activity, calculate the pA₂ value from the shift in the 5-HT concentration-response curve.

Signaling Pathways and Visualizations

This compound exerts its effects by modulating the signaling cascades downstream of 5-HT₁ₐ, 5-HT₁₈, and 5-HT₁ₙ receptors. These receptors are classically coupled to inhibitory G-proteins (Gᵢ/Gₒ).

Canonical 5-HT₁ Receptor Signaling

Activation of 5-HT₁ receptors by an agonist leads to the dissociation of the G-protein heterotrimer into its Gαᵢ/ₒ and Gβγ subunits. The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunit can also modulate the activity of various effector proteins, including ion channels.

References

The Discovery and Development of SB-272183: A Technical Overview

SB-272183 is a potent and selective ligand for the serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. Developed by scientists at SmithKline Beecham (now GlaxoSmithKline), this compound was characterized as a partial agonist at human recombinant 5-HT1A, 5-HT1B, and 5-HT1D receptors but, more significantly, as an antagonist at these receptors in native tissue preparations. This dual characteristic, particularly its antagonist activity at key presynaptic autoreceptors, positioned this compound as a research tool for investigating the roles of these receptors in the central nervous system and as a potential lead for the development of novel therapeutics, particularly for mood disorders like depression.

Pharmacological Profile

The key pharmacological characteristics of this compound are summarized in the tables below, based on the data from Watson et al. (2001).

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | pKi (mean ± S.E.M.) |

| 5-HT1A | Human | 8.0 ± 0.1 |

| 5-HT1B | Human | 8.1 ± 0.1 |

| 5-HT1D | Human | 8.7 ± 0.1 |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Functional Activity of this compound at Recombinant Human Receptors

| Receptor Subtype | Assay | Activity Type | Intrinsic Activity (vs. 5-HT) | pA2 (Antagonist Activity) |

| 5-HT1A | [35S]-GTPγS Binding | Partial Agonist | 0.4 ± 0.1 | 8.2 ± 0.2 |

| 5-HT1B | [35S]-GTPγS Binding | Partial Agonist | 0.4 ± 0.0 | 8.5 ± 0.1 |

| 5-HT1D | [35S]-GTPγS Binding | Partial Agonist | 0.8 ± 0.1 | Not Determined |

Intrinsic activity represents the ability of a drug to elicit a response upon binding to a receptor, relative to the endogenous agonist (5-HT). A value of 1 indicates a full agonist, while 0 indicates a silent antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Table 3: Antagonist Activity of this compound in Native Tissue

| Assay | Tissue Preparation | Measured Effect | Apparent pKb |

| Electrophysiology | Rat Dorsal Raphe Slices | Attenuation of (+)-8-OH-DPAT-induced inhibition of cell firing | 7.1 |

| Fast Cyclic Voltammetry | Rat Dorsal Raphe Nucleus | Blockade of sumatriptan-induced inhibition of 5-HT efflux | 7.2 |

Apparent pKb is a measure of the potency of an antagonist in a functional assay.

Mechanism of Action and Signaling Pathways

This compound interacts with 5-HT1A, 5-HT1B, and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs). These receptors are coupled to inhibitory Gi/Go proteins. Upon activation by an agonist, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels.

As an antagonist in native tissues, this compound blocks the binding of the endogenous agonist serotonin (5-HT) to these receptors, thereby preventing the downstream inhibitory signaling cascade. This is particularly relevant at presynaptic autoreceptors (5-HT1A and 5-HT1B/1D), where antagonism can lead to an increase in serotonin release.

Caption: Antagonistic action of this compound at presynaptic 5-HT autoreceptors.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for understanding the pharmacological profile of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for human 5-HT1A, 5-HT1B, and 5-HT1D receptors.

-

Methodology:

-

Membranes from cells stably expressing the recombinant human receptor subtypes were prepared.

-

Radioligands ([3H]-8-OH-DPAT for 5-HT1A, [125I]-GTI for 5-HT1B, and [3H]-5-HT for 5-HT1D) were incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 5-HT).

-

After incubation, the membranes were filtered and washed to separate bound from free radioligand.

-

The amount of radioactivity bound to the membranes was quantified by liquid scintillation counting.

-

IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) were calculated and then converted to Ki values using the Cheng-Prusoff equation.

-

[35S]-GTPγS Binding Assays

-

Objective: To determine the functional activity (agonist or antagonist) of this compound at recombinant human 5-HT1A, 5-HT1B, and 5-HT1D receptors.

-

Methodology:

-

Cell membranes expressing the receptor of interest were incubated with GDP, [35S]-GTPγS, and varying concentrations of this compound (for agonist activity) or a fixed concentration of 5-HT in the presence of varying concentrations of this compound (for antagonist activity).

-

The binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G-proteins upon receptor activation was measured.

-

The reaction was terminated, and the membranes were filtered.

-

The amount of bound [35S]-GTPγS was determined by scintillation counting.

-

For agonist activity, the stimulation of [35S]-GTPγS binding was compared to that produced by 5-HT to determine intrinsic activity.

-

For antagonist activity, the ability of this compound to inhibit 5-HT-stimulated [35S]-GTPγS binding was used to calculate pA2 values.

-

Caption: Workflow for the [35S]-GTPγS binding assay.

Electrophysiology

-

Objective: To assess the functional activity of this compound at native 5-HT1A autoreceptors in the dorsal raphe nucleus.

-

Methodology:

-

Brain slices containing the dorsal raphe nucleus were prepared from rats.

-

Extracellular recordings of the firing rate of serotonergic neurons were made using microelectrodes.

-

This compound was applied to the brain slice to determine its effect on the basal firing rate.

-

The 5-HT1A receptor agonist (+)-8-OH-DPAT was applied to inhibit neuronal firing.

-

This compound was then co-applied with (+)-8-OH-DPAT to determine if it could antagonize the inhibitory effect of the agonist.

-

The concentration-dependent antagonism was used to calculate an apparent pKb value.

-

Fast Cyclic Voltammetry

-

Objective: To measure the effect of this compound on serotonin efflux in the dorsal raphe nucleus.

-

Methodology:

-

Carbon fiber microelectrodes were implanted into the dorsal raphe nucleus of anesthetized rats.

-

Fast cyclic voltammetry was used to measure real-time changes in extracellular serotonin concentrations.

-